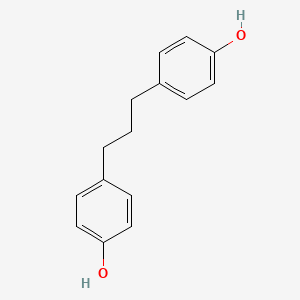

4,4'-(Propane-1,3-diyl)diphenol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

2549-50-0 |

|---|---|

Fórmula molecular |

C15H16O2 |

Peso molecular |

228.29 g/mol |

Nombre IUPAC |

4-[3-(4-hydroxyphenyl)propyl]phenol |

InChI |

InChI=1S/C15H16O2/c16-14-8-4-12(5-9-14)2-1-3-13-6-10-15(17)11-7-13/h4-11,16-17H,1-3H2 |

Clave InChI |

BGKMFFFXZCKKGJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CCCC2=CC=C(C=C2)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-(Propane-1,3-diyl)diphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(Propane-1,3-diyl)diphenol, also known as 1,3-bis(4-hydroxyphenyl)propane, is a member of the bisphenol family of chemical compounds. Structurally, it consists of two phenol rings connected by a three-carbon propane bridge. While its isomers, notably Bisphenol A (BPA) [4,4'-(propane-2,2-diyl)diphenol], have been extensively studied and are widely used in industrial processes, this compound is a less-documented compound. This guide provides a comprehensive overview of its known and predicted properties, potential synthesis methods, and likely biological activities, drawing on data from closely related analogues to offer insights for research and development.

Physicochemical Properties

Experimentally determined data for this compound is scarce. The following table summarizes predicted physicochemical properties based on its structure.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₂ | PubChem |

| Molecular Weight | 228.29 g/mol | PubChem |

| Monoisotopic Mass | 228.11504 Da | PubChem |

| XlogP (Predicted) | 3.7 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values for various adducts of this compound are provided below, which can be valuable for mass spectrometry-based identification.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 229.12232 | 151.3 |

| [M+Na]⁺ | 251.10426 | 158.5 |

| [M-H]⁻ | 227.10776 | 155.5 |

| [M+NH₄]⁺ | 246.14886 | 168.1 |

| [M+K]⁺ | 267.07820 | 153.7 |

Table data sourced from PubChem.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthesis could be adapted from the methods reported for 4,4′-(Propane-1,3-diyl)dibenzoic acid. This would likely involve a multi-step process, potentially starting from a Friedel-Crafts acylation of anisole with 1,3-propanedioyl dichloride, followed by reduction and demethylation.

Hypothetical Synthesis Workflow:

Potential Biological Activity and Applications in Drug Development

While direct biological studies on this compound are lacking, the extensive research on its isomers and other bisphenols provides a strong basis for predicting its biological effects.

Endocrine Disruption and Estrogenic Activity

Many bisphenols are known endocrine-disrupting chemicals (EDCs) due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ERα and ERβ). This interaction can lead to agonistic (estrogen-mimicking) or antagonistic (estrogen-blocking) effects, potentially disrupting normal hormonal signaling.

The structural features considered important for estrogenic activity in alkylphenolic compounds include a phenolic hydroxyl group (which this compound possesses) and the nature and position of the alkyl substituent. It is plausible that this compound could interact with estrogen receptors, and its specific activity (agonist vs. antagonist, and ERα vs. ERβ selectivity) would require experimental validation. For instance, Bisphenol A is known to have weak estrogenic activity, while some of its metabolites exhibit much stronger receptor binding.

Potential Signaling Pathway

The diagram below illustrates the hypothetical mechanism by which this compound, acting as a xenoestrogen, could interfere with the estrogen signaling pathway.

Other Potential Biological Activities

Derivatives of 1,3-diphenylpropane have been investigated for various biological activities, including cytotoxic effects against cancer cell lines and anti-inflammatory properties. Given its core structure, this compound could serve as a scaffold for the development of novel therapeutic agents in these areas.

Safety and Handling

Specific safety data for this compound is not available. However, based on the known hazards of similar phenolic compounds and bisphenols, the following precautions should be taken:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.

-

Toxicity: Phenolic compounds can be irritating to the skin, eyes, and respiratory tract. Some bisphenols are suspected endocrine disruptors and may have other long-term health effects. Handle with care and refer to the safety data sheets of structurally similar compounds for more detailed information.

This compound is a chemical compound with limited available data. Its structural similarity to well-studied bisphenols suggests a potential for biological activity, particularly as an endocrine disruptor through interaction with estrogen receptors. This technical guide has compiled the available predicted data and proposed methodologies for its synthesis and potential biological investigation. Further experimental research is necessary to fully characterize its physicochemical properties, validate its synthesis, and determine its biological activity profile, which could open avenues for its application in materials science and drug development.

An In-depth Technical Guide to the Synthesis of 4,4'-(Propane-1,3-diyl)diphenol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide for the synthesis of 4,4'-(Propane-1,3-diyl)diphenol, a bisphenol of interest for various applications, including polymer chemistry and as a potential building block in drug development. Due to the absence of a direct, established one-step synthesis in surveyed literature, this guide outlines a robust, proposed two-step pathway. The synthesis commences with a Friedel-Crafts alkylation of anisole with 1,3-dibromopropane to form the key intermediate, 1,3-di(4-methoxyphenyl)propane. This is followed by a demethylation step using boron tribromide to yield the final product. This guide furnishes detailed experimental protocols, a summary of quantitative data derived from analogous reactions, and a visual representation of the synthetic workflow to aid in laboratory-scale production.

Introduction

Bisphenols are a critical class of compounds utilized extensively as monomers in the production of polycarbonates, epoxy resins, and other polymers. The structure of the linking alkylidene group between the phenol moieties significantly influences the physical and chemical properties of the resulting materials. This compound, featuring a linear propane linker, offers a different conformational flexibility compared to the more common bisphenol A (BPA), which contains a branched isopropylidene bridge. This structural variance may impart unique properties to polymers derived from it and makes it a molecule of interest for material science and as a potential scaffold in medicinal chemistry.

The synthesis pathway detailed herein is a proposed route based on well-established and reliable organic chemistry transformations. It is designed to be accessible for laboratory-scale synthesis and amenable to optimization.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process:

-

Step 1: Friedel-Crafts Alkylation. The synthesis begins with the protection of the phenolic hydroxyl group as a methyl ether (anisole). Anisole then undergoes a Friedel-Crafts alkylation reaction with 1,3-dibromopropane, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction forms the carbon-carbon bonds between the propane linker and the two aromatic rings at the para position, yielding 1,3-di(4-methoxyphenyl)propane.

-

Step 2: Demethylation. The methoxy groups of the intermediate are cleaved using boron tribromide (BBr₃), a potent and selective reagent for the demethylation of aryl methyl ethers, to afford the final product, this compound.[1][2]

The overall logical workflow for this synthesis is depicted below.

References

An In-depth Technical Guide to 4,4'-(Propane-1,3-diyl)diphenol

IUPAC Name: 4-[3-(4-hydroxyphenyl)propyl]phenol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4,4'-(Propane-1,3-diyl)diphenol. The information is intended for researchers, scientists, and professionals in the field of drug development. It is important to note that while extensive research exists for the isomeric compound 4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A), specific experimental data for this compound is limited in publicly available literature. Therefore, this guide also includes data from closely related compounds to provide a comparative context.

Chemical and Physical Data

Quantitative data for this compound and related compounds are summarized in the tables below for ease of comparison.

Table 1: Chemical Identifiers and Computed Properties for this compound

| Identifier/Property | Value |

| IUPAC Name | 4-[3-(4-hydroxyphenyl)propyl]phenol |

| Molecular Formula | C₁₅H₁₆O₂ |

| Molecular Weight | 228.29 g/mol |

| Monoisotopic Mass | 228.11504 Da[1] |

| Predicted XlogP | 3.7[1] |

| CAS Number | 29337-79-9[2] |

Table 2: Physicochemical Properties of Related Phenolic Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 4,4'-(Propane-2,2-diyl)diphenol (BPA) | 158-159 | 220 (4 mmHg) | Water: 120-300 mg/L |

| 3-(4-Hydroxyphenyl)-1-propanol | 51-54 | - | - |

| 4-Propylphenol | 20-22 | 232-234 | Soluble in water |

| 4-Phenylphenol | 164-165 | 305-308 | Very slightly soluble in water[3] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Protocol:

-

Friedel-Crafts Acylation: Phenol is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 1,3-bis(4-hydroxyphenyl)propan-1-one. The reaction is typically carried out in an inert solvent like dichloromethane or carbon disulfide at a controlled temperature.

-

Clemmensen or Wolff-Kishner Reduction: The carbonyl group of the resulting diketone is then reduced to a methylene group.

-

Clemmensen Reduction: This involves using amalgamated zinc and hydrochloric acid.

-

Wolff-Kishner Reduction: This method uses hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.

-

-

Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography.

A general workflow for this proposed synthesis is depicted below.

References

Physical and chemical properties of 4,4'-(Propane-1,3-diyl)diphenol

An In-Depth Technical Guide to 4,4'-(Propane-1,3-diyl)diphenol

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Chemical Identity and Physical Properties

This compound, a member of the bisphenol family, is characterized by two phenol rings linked by a three-carbon aliphatic chain. Its structural isomers, such as 4,4'-(propane-1,1-diyl)diphenol and 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A), exhibit distinct physical and biological properties.

Table 1: Physical and Chemical Properties of this compound and Related Isomers

| Property | This compound | 4,4'-(Propane-1,1-diyl)diphenol[1] | 4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A) |

| Molecular Formula | C₁₅H₁₆O₂ | C₁₅H₁₆O₂ | C₁₅H₁₆O₂ |

| Molecular Weight | 228.29 g/mol | 228.29 g/mol | 228.29 g/mol |

| CAS Number | Not explicitly found | 1576-13-2 | 80-05-7 |

| Melting Point | Data not available | Data not available | 158-159 °C |

| Boiling Point | Data not available | Data not available | 220 °C at 4 mmHg |

| Solubility | Predicted to be poorly soluble in water | Predicted to be poorly soluble in water | Soluble in organic solvents, poorly soluble in water |

| logP (Predicted) | 3.7 | 3.7 | 3.3 |

| pKa (Predicted) | ~10 | ~10 | 9.6 - 10.2 |

Synthesis and Characterization

The synthesis of this compound can be achieved through the catalytic hydrogenation of the corresponding chalcone, 1,3-bis(4-hydroxyphenyl)prop-2-en-1-one. This method provides a high-yield route to the saturated diphenylpropane structure.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from general procedures for chalcone hydrogenation.

Materials:

-

1,3-bis(4-hydroxyphenyl)prop-2-en-1-one (chalcone precursor)

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the chalcone precursor in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectral Characterization

Table 2: Predicted and Expected Spectral Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (AA'BB' system, δ ~6.7-7.1 ppm), Methylene protons adjacent to phenyl rings (triplet, δ ~2.5-2.8 ppm), Central methylene protons (quintet, δ ~1.8-2.1 ppm), Phenolic hydroxyl protons (broad singlet, variable chemical shift). |

| ¹³C NMR | Aromatic carbons (δ ~115-155 ppm), Methylene carbons (δ ~30-40 ppm). |

| FTIR (cm⁻¹) | O-H stretch (broad, ~3200-3600), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2850-2960), C=C stretch (aromatic, ~1500-1600), C-O stretch (phenol, ~1200-1250). |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 228. Common fragments would likely result from benzylic cleavage. |

Biological Activity and Signaling Pathways

Bisphenols are a class of chemicals known for their endocrine-disrupting properties, primarily through their interaction with nuclear hormone receptors such as the estrogen receptor (ER) and the androgen receptor (AR). Although specific studies on this compound are limited, its structural similarity to other bisphenols suggests it may exhibit similar biological activities.

Interaction with Estrogen Receptor Signaling

Bisphenols can act as agonists or antagonists of the estrogen receptor, thereby interfering with normal estrogen signaling. This interaction can lead to the activation or inhibition of estrogen-responsive genes, potentially impacting various physiological processes.

Interaction with Androgen Receptor Signaling

Some bisphenols have been shown to act as antagonists to the androgen receptor, inhibiting the binding of androgens and subsequent transactivation of androgen-responsive genes. This can disrupt male reproductive development and function.

Safety and Toxicology

As a potential endocrine disruptor, this compound should be handled with appropriate safety precautions. The GHS hazard statements for the structurally similar 4,4'-(propane-1,1-diyl)diphenol include warnings for being harmful if swallowed, causing serious eye damage, and being very toxic to aquatic life.[1]

Conclusion

This compound is a member of the bisphenol family with potential applications in polymer chemistry and as a subject of study in toxicology and drug development due to its likely endocrine-disrupting properties. While specific experimental data for this isomer is not abundant, its properties and biological activities can be inferred from its structure and comparison with related bisphenols. Further research is warranted to fully characterize this compound and elucidate its specific biological mechanisms of action.

References

Solubility Profile of 4,4'-(Propane-1,3-diyl)diphenol: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4,4'-(Propane-1,3-diyl)diphenol. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in various solvents remains largely unreported in publicly accessible domains. This document, therefore, provides a qualitative solubility assessment based on the general characteristics of phenolic compounds and bisphenol analogues. Furthermore, it offers detailed experimental protocols for determining the solubility of a compound such as this compound, which can be employed by researchers to generate empirical data. This guide includes methodologies for the widely accepted shake-flask method, gravimetric analysis, and UV/Vis spectrophotometry. Visual aids in the form of Graphviz diagrams are provided to illustrate a general experimental workflow for solubility determination and a logical approach to solvent selection.

Introduction to this compound

This compound, also known as 1,3-bis(4-hydroxyphenyl)propane or Bisphenol P, is a member of the bisphenol family. These compounds are characterized by two hydroxyphenyl groups linked by a bridging structure. The nature of this bridge significantly influences the physical and chemical properties of the molecule, including its solubility. Understanding the solubility of such compounds is critical in various fields, including pharmacology for drug formulation, toxicology for assessing environmental fate, and materials science for polymer synthesis.

Solubility of this compound: A Qualitative Assessment

As of the date of this publication, specific quantitative solubility data for this compound in a range of solvents is not available in the reviewed literature. However, based on the chemical structure and the known properties of similar phenolic compounds, a qualitative prediction of its solubility can be made.

Phenolic compounds, in general, exhibit moderate polarity due to the presence of the hydroxyl (-OH) group, which can participate in hydrogen bonding.[1] The solubility of phenols in water is therefore dependent on the balance between the polar hydroxyl group and the typically nonpolar aryl group.[1] As the size of the hydrophobic aryl portion of the molecule increases, the solubility in water tends to decrease.[1]

Bisphenols, including analogues of this compound, are generally characterized by low solubility in water. For instance, Bisphenol A (BPA), a well-studied analogue, has a water solubility in the range of 120-300 mg/L.[2][3] It is reasonable to infer that this compound will also exhibit low aqueous solubility.

Conversely, phenolic compounds are typically more soluble in organic solvents, particularly polar organic solvents.[4] This increased solubility is attributed to the favorable interactions between the solvent and the hydrophobic aryl portions of the molecule. Therefore, this compound is expected to be more soluble in alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and ethers.[5]

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, standardized experimental methods must be employed. The following section details established protocols for solubility determination.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[6][7]

Principle: An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Apparatus and Materials:

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., UV/Vis spectrophotometer, HPLC)

-

This compound (solute)

-

Selected solvents

Procedure:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Pipette a precise volume of the desired solvent into each vial.

-

Securely cap the vials and place them in a constant temperature shaker. The temperature should be controlled and recorded.

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[6] Preliminary experiments may be necessary to determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To avoid disturbing the solid, use a pipette with a filter tip or filter the sample through a syringe filter (e.g., 0.22 µm PTFE).

-

Dilute the filtered supernatant with a suitable solvent if the concentration is expected to be high.

-

Analyze the concentration of this compound in the diluted or undiluted supernatant using a calibrated analytical method (e.g., UV/Vis spectrophotometry or HPLC).

-

Perform the experiment in triplicate for each solvent and temperature.

Gravimetric Analysis

Gravimetric analysis is a direct and absolute method for determining solubility that relies on weighing the dissolved solute after evaporating the solvent.[8][9]

Principle: A known volume of a saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

Analytical balance

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

-

Saturated solution of this compound (prepared as in the shake-flask method)

Procedure:

-

Prepare a saturated solution of this compound in the solvent of interest as described in the shake-flask method.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed, clean, and dry evaporating dish.

-

Record the exact volume and the initial weight of the evaporating dish.

-

Gently heat the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. For volatile organic solvents, a fume hood is necessary.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.[9]

-

The solubility is calculated as the mass of the solute per volume of the solvent.

UV/Vis Spectrophotometry for Concentration Measurement

UV/Vis spectrophotometry is a common and convenient method for determining the concentration of a solute in a solution, provided the solute has a chromophore that absorbs light in the UV-visible range.[10] Phenolic compounds typically exhibit strong UV absorbance.[11]

Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert Law).

Apparatus and Materials:

-

UV/Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Stock solution of this compound of known concentration

-

Solvent used for solubility determination

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the absorbance of the solution over a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength with the highest absorbance. This is the λmax.[12]

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations by diluting a stock solution.[10]

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship.

-

-

Measure the Sample Concentration:

-

Measure the absorbance of the filtered supernatant from the solubility experiment (diluted if necessary) at the λmax.

-

Use the calibration curve to determine the concentration of this compound in the sample.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in solubility studies.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

- 1. byjus.com [byjus.com]

- 2. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicological Evaluation of Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scribd.com [scribd.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. ijset.in [ijset.in]

- 11. researchgate.net [researchgate.net]

- 12. journal.unusida.ac.id [journal.unusida.ac.id]

In-Depth Technical Guide: Health and Safety Information for 4,4'-(Propane-1,3-diyl)diphenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS and follow appropriate laboratory safety procedures when handling any chemical.

Executive Summary

4,4'-(Propane-1,3-diyl)diphenol is a chemical compound belonging to the bisphenol family. While specific toxicological data for this exact compound is limited, information from globally recognized hazard classifications and data from structurally similar compounds, such as Bisphenol A (BPA) and Bisphenol F (BPF), provide critical insights into its potential health and safety concerns. This guide summarizes the available hazard information, provides toxicological data for closely related analogs, outlines standard experimental protocols for safety assessment, and illustrates the potential mechanism of action through a signaling pathway diagram.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction[1] |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage[1] |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life[1] |

Pictograms:

Signal Word: Danger[1]

Toxicological Data

| Compound | Test Type | Route of Administration | Species | Value | Reference |

| Bisphenol F (BPF) | Approximate Lethal Dose | Oral | Animal | 4000 mg/kg | [2] |

It is important to note that while structurally similar, the toxicological properties of this compound may not be identical to those of BPF.

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing the health hazards identified for this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[3]

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dosage for the next step. The method allows for the classification of the substance into a GHS toxicity category.[3][4]

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually rats) are used.[3]

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water. They are fasted prior to dosing.[5]

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume should generally not exceed 1 mL/100g body weight.[5]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[3]

-

Data Analysis: The number of animals that die at each dose level is used to determine the GHS classification.[4]

Experimental workflow for acute oral toxicity testing.

Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for in vivo skin sensitization testing.[6]

Principle: The test measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of the test substance. A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to controls.[6]

Methodology:

-

Animal Selection: Young adult female mice are typically used.[6]

-

Dose Preparation: The test substance is prepared in a suitable vehicle.

-

Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.[6]

-

Lymphocyte Proliferation Measurement: On day 6, a solution of 3H-methyl thymidine is injected intravenously. A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised. The incorporation of 3H-methyl thymidine is measured as an indicator of lymphocyte proliferation.[6]

-

Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. An SI ≥ 3 is considered a positive result.[6]

Workflow for the Local Lymph Node Assay (LLNA).

Serious Eye Damage/Eye Irritation - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or serious eye damage.[7][8]

Principle: The test substance is applied to one eye of a rabbit, with the other eye serving as a control. The eyes are then examined for signs of irritation at specific intervals.[8]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.[7]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[8]

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctivitis at 1, 24, 48, and 72 hours after application. The observation period can be extended to 21 days to assess the reversibility of effects.[7][8]

-

Scoring: Lesions are scored according to a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye damage.[9]

Workflow for in vivo eye irritation testing.

Potential Signaling Pathway: Endocrine Disruption

Bisphenols are known endocrine disruptors, primarily through their interaction with estrogen receptors.[10][11][12] This can lead to a variety of adverse health effects.[10][11][12] The following diagram illustrates a simplified, generalized signaling pathway for endocrine disruption by bisphenol compounds.

Endocrine disruption by bisphenol compounds.

Handling and Storage

Given the hazardous nature of this compound, the following handling and storage procedures, based on general best practices for similar chemicals, are recommended:

-

Handling:

-

Storage:

References

- 1. 4,4'-Propane-1,1-diyldiphenol | C15H16O2 | CID 4201081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 10. Toxicological Evaluation of Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. fishersci.com [fishersci.com]

Unraveling 4,4'-(Propane-1,3-diyl)diphenol: A Compound in the Shadows of its Isomers

While its structural cousins, particularly Bisphenol A (BPA), have been the subject of extensive research and public discourse, 4,4'-(Propane-1,3-diyl)diphenol remains a comparatively obscure molecule within the scientific landscape. An in-depth review of available scientific literature and chemical databases reveals a significant scarcity of information regarding its specific discovery, historical development, and biological interactions. This technical guide aims to consolidate the limited existing knowledge on this compound, while also highlighting the considerable gaps in our understanding of this compound.

Chemical Identity and Properties

This compound, also known by its IUPAC name 4-[3-(4-hydroxyphenyl)propyl]phenol, is a diarylpropane compound. It is a structural isomer of the well-known endocrine disruptor Bisphenol A (4,4'-(propane-2,2-diyl)diphenol). The key structural difference lies in the linkage between the two phenol rings; in this compound, a linear three-carbon chain (propane-1,3-diyl) connects the para positions of the phenols, whereas in BPA, the connection is through the central carbon of a propane-2,2-diyl group. This seemingly subtle variation in structure can lead to significant differences in chemical properties and biological activity.

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that much of the readily available data is predicted rather than experimentally determined, underscoring the limited research focus on this specific molecule.

| Property | Value | Source |

| CAS Number | 257831 | PubChem |

| Molecular Formula | C₁₅H₁₆O₂ | PubChem |

| Molecular Weight | 228.29 g/mol | PubChem |

| IUPAC Name | 4-[3-(4-hydroxyphenyl)propyl]phenol | PubChem |

| Predicted XLogP3 | 3.7 | PubChemLite[1] |

| Predicted Melting Point | Not available | |

| Predicted Boiling Point | Not available | |

| Predicted Solubility | Not available |

Table 1: Physicochemical Properties of this compound.

Synthesis and Discovery: An Uncharted History

The specific historical details surrounding the initial discovery and synthesis of this compound are not well-documented in readily accessible scientific literature. Unlike Bisphenol A, which has a well-documented history dating back to its first synthesis in 1891, the origins of its linear isomer are much less clear.

It is plausible that the compound was first synthesized as part of broader investigations into the synthesis and properties of diarylalkanes. General synthetic routes to such compounds often involve Friedel-Crafts alkylation or acylation reactions, followed by reduction.

Putative Synthetic Pathway

A plausible, though not experimentally verified in detail for this specific compound in the available literature, synthetic route could involve the Friedel-Crafts acylation of phenol with 3-chloropropionyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone, and a subsequent second Friedel-Crafts reaction. A simplified logical workflow for a potential synthesis is outlined in the diagram below.

Figure 1: A logical workflow for a potential synthesis of this compound.

Biological Activity and Signaling Pathways: A Knowledge Void

A comprehensive search of scientific databases reveals a significant lack of information regarding the biological activity of this compound. There are no published studies that describe its interactions with any specific signaling pathways, its potential endocrine-disrupting capabilities, or its toxicological profile. This stands in stark contrast to the extensive body of research on Bisphenol A, which is known to interact with estrogen receptors and other nuclear receptors.

The absence of such data makes it impossible to assess the potential risks and benefits of this compound for researchers, scientists, and drug development professionals. Further investigation into the biological effects of this compound is clearly warranted to fill this critical knowledge gap.

Conclusion and Future Directions

This compound represents a molecule of scientific interest primarily due to its structural relationship with more extensively studied bisphenols. However, the currently available information is insufficient to provide a comprehensive understanding of its discovery, history, and biological significance.

For researchers, scientists, and drug development professionals, this compound presents both a challenge and an opportunity. The challenge lies in the lack of foundational data. The opportunity resides in the potential for novel discoveries. Future research should prioritize:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible experimental protocol for the synthesis of this compound, along with comprehensive spectral and physical characterization.

-

Toxicological and Pharmacological Screening: A thorough evaluation of its biological activity, including its potential for endocrine disruption, cytotoxicity, and interaction with various cellular signaling pathways.

-

Comparative Studies: Direct comparative studies with its isomers, such as Bisphenol A, to elucidate the structure-activity relationships that govern their respective biological effects.

Until such studies are conducted, this compound will remain a molecule defined more by what is unknown than by what is known.

References

An In-depth Technical Guide to 4,4'-(Propane-1,3-diyl)diphenol

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4,4'-(Propane-1,3-diyl)diphenol, a member of the bisphenol family of chemical compounds. While structurally related to the well-studied Bisphenol A (BPA), this particular isomer, characterized by a propane-1,3-diyl linkage between the two hydroxyphenyl groups, is significantly less documented in scientific literature. This guide consolidates the available information on its synonyms, chemical properties, and potential biological activities, drawing inferences from the broader class of bisphenol analogues where specific data is lacking. The content is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Synonyms

This compound is a distinct chemical entity with several synonyms. Clarity in nomenclature is crucial for accurate literature searching and experimental design. The primary and alternative names for this compound are listed below.

| Nomenclature Type | Name |

| Systematic Name | This compound |

| IUPAC Name | 4-[3-(4-hydroxyphenyl)propyl]phenol |

| CAS Number | 290-78-8 |

| Other Synonyms | 1,3-Bis(4-hydroxyphenyl)propane |

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological and chemical systems. The table below summarizes the key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C15H16O2 | PubChem |

| Molecular Weight | 228.29 g/mol | PubChem |

| XLogP3-AA (Predicted) | 3.7 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 228.115029749 g/mol | PubChem |

| Monoisotopic Mass | 228.115029749 g/mol | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem |

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and biological analysis of this compound are not extensively reported in publicly available literature. However, a general synthetic approach for bisphenol analogues can be conceptualized based on established organic chemistry principles.

Representative Synthesis of a Bisphenol Analogue

The synthesis of bisphenols typically involves the acid-catalyzed condensation of a phenol with a ketone or aldehyde. For this compound, a plausible synthetic route would involve the reaction of phenol with a suitable three-carbon linking agent under acidic conditions. A more direct analogue for a synthetic protocol is the preparation of 2,2'-[(Propane-1,3-diyldioxy)bis(nitriloethylidyne)]diphenol, which involves the reaction of 2'-hydroxyacetophenone with 1,3-bis(aminooxy)propane[1].

Reaction: Condensation of 2'-hydroxyacetophenone with 1,3-bis(aminooxy)propane.

Procedure:

-

Dissolve 2'-hydroxyacetophenone (2.01 mmol) in ethanol (5 ml).

-

Add a solution of 1,3-bis(aminooxy)propane (1.00 mmol) in ethanol (3 ml).

-

Stir the reaction mixture at 328 K for 3 hours.

-

Cool the mixture to room temperature to allow for the formation of a precipitate.

-

Filter the precipitate and wash sequentially with ethanol and a 1:4 mixture of ethanol/hexane.

-

Dry the product under vacuum.

This procedure yields the desired bisoxime ligand. While not a direct synthesis of this compound, it illustrates a common strategy for creating a propane-1,3-diyl linkage between two phenolic moieties.

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are scarce. However, as a bisphenol, it is plausible that it may exhibit endocrine-disrupting properties, similar to other compounds in this class. The primary mechanism of action for many bisphenols is their interaction with nuclear hormone receptors, particularly estrogen receptors (ERα and ERβ).

Bisphenols can act as agonists or antagonists of these receptors, thereby interfering with normal endocrine signaling. This can lead to a cascade of downstream effects on gene expression and cellular function. The structural differences between various bisphenol analogues, including the nature of the bridging alkyl group, can influence their binding affinity and functional activity at these receptors.

The following diagram illustrates a hypothetical signaling pathway for a generic bisphenol compound acting as an estrogen receptor agonist. It is important to note that the specific activity and potency of this compound in this pathway have not been experimentally determined.

Conclusion

This compound is a structurally defined isomer of bisphenol for which there is a notable lack of comprehensive technical data in the public domain. While its fundamental physicochemical properties can be predicted, detailed experimental protocols and a clear understanding of its biological activity and mechanism of action are yet to be established. Based on its structural similarity to other bisphenols, it is reasonable to hypothesize that it may possess endocrine-disrupting capabilities through interaction with nuclear hormone receptors. Further research is required to elucidate the specific toxicological and pharmacological profile of this compound. This guide serves as a starting point for researchers, highlighting the current knowledge gaps and providing a framework for future investigation.

References

An In-depth Technical Guide on the Stability and Degradation of 4,4'-(Propane-1,3-diyl)diphenol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the stability and degradation of 4,4'-(Propane-1,3-diyl)diphenol is limited in publicly available literature. This guide provides a comprehensive overview based on the known chemistry of phenolic compounds and detailed studies of its close structural isomer, Bisphenol A (BPA) [4,4'-(Propane-2,2-diyl)diphenol]. The methodologies and degradation pathways described are expected to be highly relevant for this compound.

Introduction to this compound

This compound is an organic compound belonging to the bisphenol family. Its structure consists of two phenol rings linked by a propane-1,3-diyl group. While less studied than its isomer Bisphenol A (BPA), its chemical properties are dictated by the phenolic hydroxyl groups and the alkyl linker. The stability and degradation of this molecule are of interest in various fields, including materials science, environmental science, and drug development, due to the widespread use and environmental presence of related bisphenol compounds.

Chemical Structure:

(A simplified representation of this compound)

General Stability of Diphenolic Compounds

The stability of this compound is primarily influenced by the phenolic hydroxyl groups. These groups are susceptible to oxidation, especially under conditions of elevated temperature, high pH, and in the presence of oxidizing agents or UV radiation.

Key Factors Influencing Stability:

-

Oxidation: Phenolic compounds can be oxidized to form phenoxy radicals, which can then participate in a variety of secondary reactions, leading to dimerization, polymerization, or cleavage of the molecule. The presence of oxygen and metal ions can catalyze these oxidative degradation processes.

-

pH: The stability of phenols is pH-dependent. In alkaline solutions, the formation of the more reactive phenoxide ion increases the susceptibility to oxidative degradation.

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including oxidation and thermal decomposition.

-

Light Exposure: UV radiation can provide the energy to initiate photochemical degradation reactions. This can involve the formation of reactive oxygen species (ROS) that attack the phenol rings.

Potential Degradation Pathways

Based on studies of analogous compounds like BPA, the degradation of this compound can be expected to proceed through several pathways, including oxidative degradation, photodegradation, and thermal degradation.

Oxidative Degradation

Oxidative degradation is a major pathway for the breakdown of phenolic compounds. Advanced Oxidation Processes (AOPs) are often employed for the removal of such pollutants from water. These processes generate highly reactive hydroxyl radicals (•OH) that can attack the aromatic rings.

A probable oxidative degradation pathway for this compound would involve:

-

Hydroxylation of the aromatic rings.

-

Opening of the aromatic rings.

-

Cleavage of the propane bridge.

-

Further oxidation of the resulting smaller organic molecules, ultimately leading to mineralization (conversion to CO2 and H2O).

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4'-(Propane-1,3-diyl)diphenol from Phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4,4'-(Propane-1,3-diyl)diphenol from phenol. The primary synthetic route described is the Friedel-Crafts alkylation of phenol with a suitable 1,3-propane derivative, a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds with aromatic compounds.[1][2] This process is of significant interest for the production of various bisphenols, which are crucial monomers in the polymer industry and key structural motifs in various biologically active molecules.[3][4] The protocols outlined below are designed to provide a reproducible method for laboratory-scale synthesis, with a focus on reaction conditions, purification, and characterization of the final product.

Introduction

Bisphenols are a class of chemical compounds containing two hydroxyphenyl groups. The linkage between these two phenolic moieties significantly influences the physical, chemical, and biological properties of the molecule. While 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A) is the most well-known and widely produced bisphenol, there is growing interest in the synthesis of its structural isomers and analogues for various applications, including the development of new polymers and pharmaceutical agents.

The synthesis of this compound involves the connection of two phenol molecules at their para positions by a propane-1,3-diyl linker. The most direct and common method to achieve this is through a Friedel-Crafts alkylation reaction.[1][5] This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide or alcohol in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2]

Challenges in the Friedel-Crafts alkylation of phenols include the potential for O-alkylation and the deactivation of the Lewis acid catalyst by coordination with the lone pair of electrons on the phenolic oxygen.[6][7] Therefore, careful control of reaction conditions is crucial to favor the desired C-alkylation at the para position and to achieve a good yield of the target bisphenol.

Synthesis Pathway

The primary synthetic route for this compound from phenol is the Friedel-Crafts alkylation using a 1,3-dihalopropane (e.g., 1,3-dichloropropane or 1,3-dibromopropane) as the alkylating agent and a Lewis acid as the catalyst.

Figure 1: General overview of the Friedel-Crafts alkylation for the synthesis of this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from phenol and 1,3-dichloropropane using aluminum chloride as a catalyst.

Materials:

-

Phenol (99%)

-

1,3-Dichloropropane (99%)

-

Anhydrous Aluminum Chloride (AlCl₃) (99.9%)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is dried in an oven and allowed to cool under a stream of nitrogen.

-

Charging Reactants: The flask is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (50 mL). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Phenol: A solution of phenol (2.2 eq) in anhydrous dichloromethane (30 mL) is added dropwise to the stirred suspension of AlCl₃ over 30 minutes, maintaining the temperature at 0 °C.

-

Addition of Alkylating Agent: A solution of 1,3-dichloropropane (1.0 eq) in anhydrous dichloromethane (20 mL) is then added dropwise to the reaction mixture over 30 minutes at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, the mixture is cooled to 0 °C in an ice bath.

-

The reaction is quenched by the slow, dropwise addition of 1 M HCl (50 mL).

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane (2 x 30 mL).

-

The combined organic layers are washed with saturated NaHCO₃ solution (50 mL), water (50 mL), and brine (50 mL).

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford the pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactant Stoichiometry | |

| Phenol | 2.2 equivalents |

| 1,3-Dichloropropane | 1.0 equivalent |

| Aluminum Chloride (AlCl₃) | 1.2 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | Reflux (approx. 40 °C) |

| Reaction Time | 4-6 hours |

| Product Characteristics | |

| Appearance | Off-white to pale yellow solid |

| Yield | 50-60% (typical) |

| Melting Point | 148-151 °C |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ ppm) | ~6.9-7.1 (d, 4H, Ar-H), ~6.7-6.8 (d, 4H, Ar-H), ~4.8 (s, 2H, OH), ~2.6 (t, 4H, Ar-CH₂), ~1.9 (quintet, 2H, CH₂) |

| ¹³C NMR (CDCl₃, δ ppm) | ~154.0, ~133.0, ~129.5, ~115.0, ~34.0, ~32.0 |

| IR (KBr, cm⁻¹) | ~3350 (O-H stretch), ~3030 (Ar C-H stretch), ~2940 (Aliphatic C-H stretch), ~1610, ~1510 (Ar C=C stretch), ~1230 (C-O stretch) |

| Mass Spectrometry (m/z) | [M]+ calculated for C₁₅H₁₆O₂: 228.1150; found: 228.1148 |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Figure 2: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from phenol via Friedel-Crafts alkylation is a robust and scalable method for obtaining this valuable bisphenol. The provided protocol offers a detailed guide for researchers to produce this compound in a laboratory setting. Careful control over the reaction stoichiometry and temperature is essential for maximizing the yield of the desired para,para-isomer and minimizing side products. The purification via column chromatography is effective in obtaining a high-purity product suitable for further applications in materials science and drug development.

References

- 1. jk-sci.com [jk-sci.com]

- 2. mt.com [mt.com]

- 3. EP1572611B1 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 4. Sustainable synthesis and characterization of a bisphenol A-free polycarbonate from a six-membered dicyclic carbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

Application Notes and Protocols for Polycarbonate Synthesis using 4,4'-(Propane-1,3-diyl)diphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of polycarbonates utilizing 4,4'-(propane-1,3-diyl)diphenol as a monomer. This bisphenol is of interest as a potential alternative to bisphenol A (BPA), offering a flexible propane linker that can modify the polymer's physical and thermal properties. The following sections detail the primary synthesis methodologies, expected material properties, and characterization workflows.

Introduction

Polycarbonates are a class of high-performance thermoplastics known for their exceptional impact strength, optical clarity, and thermal stability.[1] The properties of polycarbonates can be tailored by modifying the chemical structure of the bisphenol monomer. This compound introduces a three-carbon aliphatic spacer between the two phenyl groups, which can impart greater flexibility to the polymer backbone compared to the rigid structure of BPA. This modification can influence key properties such as the glass transition temperature and solubility, making it an interesting candidate for various applications, including in the development of new biomaterials and specialty engineering plastics.

Synthesis of Polycarbonates from this compound

The two primary methods for synthesizing polycarbonates from this compound are melt transesterification and interfacial polymerization.

Melt Transesterification

Melt transesterification is a widely used, solvent-free method for polycarbonate synthesis.[2] It involves the reaction of a bisphenol with a diaryl carbonate, typically diphenyl carbonate (DPC), at high temperatures under vacuum. The reaction proceeds with the elimination of phenol, which is removed to drive the polymerization to completion.

While specific experimental data for the homopolymer of this compound is not widely published, the following table outlines the expected and typical properties for polycarbonates derived from bisphenols with flexible spacers. These values should be considered as estimates and will vary with molecular weight and processing conditions.

| Property | Typical Value/Range | Method of Analysis |

| Molecular Weight | ||

| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |

| Weight Average Molecular Weight (Mw) | 20,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |

| Thermal Properties | ||

| Glass Transition Temperature (Tg) | 120 - 150 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td, 5% weight loss) | > 350 °C (in N2) | Thermogravimetric Analysis (TGA) |

| Mechanical Properties | ||

| Tensile Strength | 50 - 70 MPa | Universal Testing Machine |

| Elongation at Break | 80 - 120 % | Universal Testing Machine |

| Young's Modulus | 2.0 - 2.4 GPa | Universal Testing Machine |

| Optical Properties | ||

| Light Transmittance | > 85% | UV-Vis Spectroscopy |

| Refractive Index | 1.58 - 1.59 | Refractometry |

Disclaimer: The values presented in this table are typical for polycarbonates and may not represent the exact properties of poly[4,4'-(propane-1,3-diyl)diphenylene carbonate]. Experimental determination is required for precise characterization.

Experimental Protocols

Protocol 1: Synthesis via Melt Transesterification

This protocol describes the synthesis of polycarbonate from this compound and diphenyl carbonate.

Materials:

-

This compound

-

Diphenyl carbonate (DPC)

-

Catalyst (e.g., Zinc Acetate, Titanium (IV) butoxide)

-

Nitrogen gas (high purity)

-

Dichloromethane

-

Methanol

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation condenser

-

Vacuum pump

-

Heating mantle with temperature controller

-

Nitrogen inlet

Procedure:

-

Monomer Charging: In a clean, dry three-neck flask, add this compound and diphenyl carbonate in a 1:1.05 molar ratio.

-

Catalyst Addition: Add a catalytic amount of zinc acetate (e.g., 0.01 mol% relative to the diphenol).

-

Inert Atmosphere: Equip the flask with a mechanical stirrer and a distillation condenser. Purge the system with high-purity nitrogen for 15-20 minutes to remove any oxygen.

-

Pre-polymerization: Heat the reaction mixture to 180-200°C under a gentle nitrogen flow. The monomers will melt and the transesterification reaction will begin, producing phenol as a byproduct. Continue this step for 1-2 hours.

-

Polycondensation: Gradually increase the temperature to 220-250°C while slowly applying a vacuum (down to <1 mmHg). The viscosity of the mixture will increase as the polymerization proceeds and phenol is removed.

-

Reaction Completion: Continue the reaction under high vacuum for an additional 2-4 hours, or until the desired viscosity is achieved.

-

Polymer Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in dichloromethane.

-

Purification: Precipitate the dissolved polymer by slowly adding the dichloromethane solution to an excess of methanol.

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 80-100°C overnight.

Protocol 2: Synthesis via Interfacial Polymerization

This protocol describes the synthesis of polycarbonate using a phosgene derivative in a two-phase system.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Phosgene or a phosgene derivative (e.g., triphosgene)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Hydrochloric acid (HCl)

-

Methanol

Equipment:

-

High-speed mechanical stirrer

-

Jacketed reaction vessel

-

Dropping funnel

-

pH meter

Procedure:

-

Aqueous Phase Preparation: Dissolve this compound in an aqueous solution of sodium hydroxide (2 equivalents). Add a phase-transfer catalyst (e.g., 1-2 mol%).

-

Organic Phase Preparation: Dissolve phosgene or triphosgene in dichloromethane.

-

Polymerization: Cool the aqueous phase in the jacketed reactor to 0-5°C. With vigorous stirring, slowly add the organic phase to the aqueous phase. Maintain the pH of the aqueous phase between 10 and 12 by adding NaOH solution as needed.

-

Reaction Completion: After the addition is complete, continue stirring for 1-2 hours.

-

Polymer Isolation: Separate the organic layer. Wash the organic layer sequentially with dilute HCl and then with water until neutral.

-

Purification: Precipitate the polymer by adding the dichloromethane solution to an excess of methanol.

-

Drying: Collect the polymer by filtration and dry in a vacuum oven at 80-100°C.

Characterization of the Synthesized Polycarbonate

The following are key experimental protocols for characterizing the synthesized polycarbonate.

Protocol 3: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Instrument:

-

GPC system with a refractive index (RI) detector.

Procedure:

-

Sample Preparation: Dissolve the polycarbonate in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform) at a concentration of approximately 1 mg/mL.

-

Calibration: Calibrate the GPC system using polystyrene standards of known molecular weights.

-

Analysis: Inject the polymer solution into the GPC system and elute with the chosen solvent.

-

Data Processing: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) from the resulting chromatogram using the calibration curve.

Protocol 4: Thermal Properties by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Instruments:

-

DSC instrument

-

TGA instrument

Procedure (DSC):

-

Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.

-

Analysis: Heat the sample under a nitrogen atmosphere from room temperature to a temperature above its expected melting point (e.g., 250°C) at a heating rate of 10°C/min. Cool the sample back to room temperature and then perform a second heating scan under the same conditions.

-

Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan.

Procedure (TGA):

-

Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into a TGA pan.

-

Analysis: Heat the sample from room temperature to approximately 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Data Analysis: Determine the decomposition temperature (Td), typically reported as the temperature at which 5% weight loss occurs.

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the synthesis and characterization of polycarbonates from this compound.

Caption: Workflow for Melt Transesterification Synthesis.

Caption: Polymer Characterization Workflow.

References

Application Note: HPLC Analysis of 4,4'-(Propane-1,3-diyl)diphenol

Introduction

4,4'-(Propane-1,3-diyl)diphenol is a bisphenol compound of interest in various fields, including materials science and as a potential endocrine-disrupting compound. Accurate and reliable quantification of this analyte is crucial for researchers, scientists, and drug development professionals. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is suitable for the quantitative determination of the compound in various sample matrices, provided appropriate sample preparation is performed.

Analytical Method

The separation is achieved using a reversed-phase C18 column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape. Detection is performed by UV-Vis spectrophotometry at 275 nm, a wavelength at which phenolic compounds exhibit strong absorbance.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile, water, and formic acid.

-

Standard: this compound reference standard.

-

Sample Diluent: 50:50 (v/v) acetonitrile/water.

2. Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

The sample preparation method will vary depending on the matrix. For simple matrices, a direct dissolution in the sample diluent may be sufficient. For more complex matrices such as environmental or biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[1]

4. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% A to 40% A over 10 minutes, then hold at 40% A for 5 minutes, and return to 60% A for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 275 nm |

| Run Time | 20 minutes |

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this method.

Table 1: Chromatographic Parameters

| Compound | Retention Time (min) |

| This compound | ~ 8.5 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Visualizations

Diagram 1: HPLC Experimental Workflow

Caption: A flowchart of the HPLC experimental workflow.

Diagram 2: Logical Relationship of Method Validation

References

Application Notes and Protocols for the Purification of 4,4'-(Propane-1,3-diyl)diphenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 4,4'-(Propane-1,3-diyl)diphenol, a key intermediate in the synthesis of various polymers and specialty chemicals. The purity of this diphenol is critical for achieving desired material properties and ensuring the safety and efficacy of final products in drug development. Two common and effective purification methods are presented: recrystallization and column chromatography.

Data Presentation

The selection of a purification method often depends on the initial purity of the crude product, the desired final purity, and the scale of the purification. The following table summarizes the expected outcomes for the purification of bisphenols, including this compound, using the described methods. These values are typical and may vary depending on the specific experimental conditions.

| Parameter | Recrystallization | Column Chromatography |

| Purity Achievable | > 99% | > 99.5% |

| Typical Recovery | 70 - 90% | 50 - 80% |

| Scale | Milligrams to Kilograms | Micrograms to Grams |

| Primary Impurities Removed | Isomers, unreacted starting materials | Closely related isomers, minor byproducts |

| Solvent Consumption | Moderate to High | High |

| Time Requirement | Moderate | High |

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a robust and scalable method for purifying solid compounds. The choice of solvent is critical and should be determined based on the solubility of the crude product. For diphenols similar to this compound, toluene is a commonly used solvent.

Materials:

-

Crude this compound

-

Toluene (ACS grade or higher)

-

Deionized water

-

Heptane or Hexane (for washing)

-

Erlenmeyer flask

-

Heating mantle with magnetic stirrer

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Vacuum oven

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add 10-15 mL of toluene. Add a magnetic stir bar to the flask.

-

Heating: Attach a condenser to the flask and heat the mixture with stirring using a heating mantle. Bring the solvent to a gentle boil until all the solid has dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Quickly filter the hot solution to remove the impurities.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower crystal growth, which generally results in higher purity, the flask can be insulated. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold heptane or hexane to remove any residual toluene and soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product (the melting point of the closely related 4,4'-(propane-2,2-diyl)diphenol is 155-158°C) until a constant weight is achieved.[1]

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities. For phenolic compounds, silica gel is a common stationary phase.

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Chromatography column

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles in the packed bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the desired compound.

-

Fraction Collection: Collect fractions in separate tubes or flasks.

-

Purity Analysis: Monitor the separation by Thin Layer Chromatography (TLC). Spot small aliquots of the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

-

Product Isolation: Combine the pure fractions containing the this compound.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate the workflows for the purification protocols described above.

Caption: Workflow for the purification of this compound by recrystallization.

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes: Synthesis and Therapeutic Potential of 4,4'-(Propane-1,3-diyl)diphenol Derivatives

Introduction

4,4'-(Propane-1,3-diyl)diphenol and its derivatives represent a class of bisphenol compounds with a flexible three-carbon bridge connecting two phenolic rings. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its potential to interact with various biological targets. Analogous to other bisphenol and 1,3-diphenylpropane structures, these derivatives are being explored for their potential as cytotoxic agents for cancer therapy.[1][2] The phenolic hydroxyl groups provide sites for further functionalization, allowing for the creation of a diverse library of compounds with tailored pharmacological properties.

Therapeutic Relevance and Mechanism of Action

The biological activity of bisphenol derivatives is often linked to their ability to act as endocrine disruptors, interacting with nuclear receptors such as the estrogen receptors (ERα and ERβ).[3] This interaction can trigger signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[4] In the context of cancer, particularly hormone-dependent cancers like breast cancer, compounds that can modulate these pathways are valuable as potential therapeutics.